molecular formula C23H23N3O2S B2463490 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898424-27-6

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2463490
CAS No.: 898424-27-6
M. Wt: 405.52
InChI Key: KVUJURAXKVGREL-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a combination of indole, thiophene, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as indole derivatives and thiophene derivatives, followed by their coupling through an oxalamide linkage.

  • Step 1: Synthesis of Indole Derivative

      Reagents: Indole, alkyl halide

      Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), heat

      Reaction: N-alkylation of indole to form N-alkylindole

  • Step 2: Synthesis of Thiophene Derivative

      Reagents: Thiophene, alkyl halide

      Conditions: Base (e.g., NaH), solvent (e.g., THF), heat

      Reaction: N-alkylation of thiophene to form N-alkylthiophene

  • Step 3: Coupling Reaction

      Reagents: N-alkylindole, N-alkylthiophene, oxalyl chloride, p-toluidine

      Conditions: Base (e.g., Et3N), solvent (e.g., CH2Cl2), low temperature

      Reaction: Formation of oxalamide linkage to yield the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and thiophene rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvent (e.g., water, acetone); temperature (e.g., room temperature to reflux)

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent (e.g., ether, ethanol); temperature (e.g., room temperature to reflux)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); solvent (e.g., DMF, DMSO); temperature (e.g., room temperature to reflux)

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings

    Reduction: Reduced derivatives of the oxalamide linkage

    Substitution: Substituted derivatives at the indole and thiophene rings

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUJURAXKVGREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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